1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine
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Overview
Description
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100°C.
Solvent: Common solvents used include dioxane or toluene.
Catalysts: Catalysts such as acetic anhydride and pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl ring.
N,N-Diethylaniline: Similar structure but with diethylamino groups instead of dimethylamino.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 1-(4-(Dimethylamino)phenyl)-N1,N1-diethylethane-1,2-diamine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H25N3 |
---|---|
Molecular Weight |
235.37 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-N,N-diethylethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-5-17(6-2)14(11-15)12-7-9-13(10-8-12)16(3)4/h7-10,14H,5-6,11,15H2,1-4H3 |
InChI Key |
HHFZCYTXYQCNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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